molecular formula C24H40O3 B12575555 Benzoic acid--heptadec-14-en-1-ol (1/1) CAS No. 194601-14-4

Benzoic acid--heptadec-14-en-1-ol (1/1)

Cat. No.: B12575555
CAS No.: 194601-14-4
M. Wt: 376.6 g/mol
InChI Key: AIKKBIKEIFLDBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzoic acid–heptadec-14-en-1-ol (1/1) typically involves the esterification of 14-Heptadecen-1-ol with benzoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: : On an industrial scale, the production of Benzoic acid–heptadec-14-en-1-ol (1/1) follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and more efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Benzoic acid–heptadec-14-en-1-ol (1/1) exerts its effects involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The benzoate group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes .

Properties

CAS No.

194601-14-4

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

benzoic acid;heptadec-14-en-1-ol

InChI

InChI=1S/C17H34O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;8-7(9)6-4-2-1-3-5-6/h3-4,18H,2,5-17H2,1H3;1-5H,(H,8,9)

InChI Key

AIKKBIKEIFLDBY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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